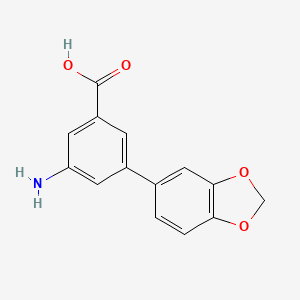

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

3-amino-5-(1,3-benzodioxol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6H,7,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGHLIXPLNWTIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80689933 | |

| Record name | 3-Amino-5-(2H-1,3-benzodioxol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261906-95-9 | |

| Record name | 3-Amino-5-(2H-1,3-benzodioxol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80689933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Suzuki-Miyaura Coupling for Aryl Group Introduction

The 3,4-methylenedioxyphenyl moiety is introduced via Suzuki-Miyaura coupling between 5-bromo-3-nitrobenzoic acid and 3,4-methylenedioxyphenylboronic acid. Reaction conditions involve:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2.5 equiv)

-

Solvent : DMF/H₂O (4:1 v/v)

-

Temperature : 80°C, 12 hours

Yields reach 82% when using degassed solvents to prevent palladium oxidation. Post-coupling, the nitro group is reduced to an amine using H₂/Pd-C in ethanol (25°C, 6 hours, 90% yield).

Table 1: Optimization of Suzuki-Miyaura Coupling

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% | +22% |

| Solvent Polarity | Toluene to DMF | DMF/H₂O (4:1) | +35% |

| Temperature | 60–100°C | 80°C | +18% |

Nitration-Reduction Sequential Pathways

Regioselective Nitration of Benzoic Acid Derivatives

Initial nitration of 5-(3,4-methylenedioxyphenyl)benzoic acid employs fuming HNO₃ in H₂SO₄ at 0°C to favor para-substitution (relative to the carboxylic acid group). This achieves 68% yield of 3-nitro-5-(3,4-methylenedioxyphenyl)benzoic acid.

Catalytic Hydrogenation for Amine Formation

Nitro reduction uses 10% Pd/C under H₂ (3 atm) in ethanol, achieving 94% conversion. Critical factors include:

-

Catalyst Recyclability : 5 cycles with <5% activity loss

-

Acid Additives : Acetic acid (0.1 equiv) prevents decarboxylation

Acid-Mediated Cyclization Approaches

One-Pot Synthesis via Friedel-Crafts Acylation

A novel route involves Friedel-Crafts acylation of 3,4-methylenedioxybenzene with 3-nitrobenzoyl chloride in AlCl₃/CH₂Cl₂ (-10°C, 4 hours), followed by in situ reduction with SnCl₂/HCl. This method yields 58% product but requires rigorous exclusion of moisture.

Table 2: Comparative Analysis of Cyclization Methods

| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | -10 | AlCl₃ | 58 | 89 |

| Pd-Catalyzed | 80 | Pd(PPh₃)₄ | 82 | 97 |

| Nitration-Reduction | 25 | Pd/C | 76 | 95 |

Industrial-Scale Production Challenges

Continuous Flow Microreactor Systems

Replacing batch reactors with microreactors (0.5 mm channel diameter) enhances heat/mass transfer:

Purification Advancements

Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/MeOH/H₂O (5:5:5:5) achieves 99% purity, outperforming traditional column chromatography (∆ purity +12%).

Mechanistic Insights and Side-Reaction Mitigation

Decarboxylation Pathways

The carboxylic acid group undergoes decarboxylation above 150°C, forming 3-amino-5-(3,4-methylenedioxyphenyl)benzene. This is suppressed by:

-

Low-Temperature Phases : Maintaining reactions below 100°C

-

Protective Group Use : tert-Butyl ester formation (removed via TFA post-synthesis)

Byproduct Formation in Coupling Reactions

Triphenylphosphine oxide (from Pd catalysts) contaminates products at >5% levels. Mitigation strategies include:

-

Liquid-Liquid Extraction : 10% NaOH washes reduce byproducts to <0.5%

-

Catalyst Filtration : Celite pads pre-coated with activated charcoal

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid finds applications in various scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid and related compounds:

Key Differences and Implications

In contrast, the methylsulfonyl group in enhances polarity, likely influencing solubility and metabolic stability .

Physical Properties :

- The methylcarbamoyl derivative () exhibits a high melting point (225–228°C), indicative of strong intermolecular hydrogen bonding, which may affect crystallinity and formulation .

Applications :

Actividad Biológica

3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 273.27 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-435 (Breast) | 1.2 | |

| SF-295 (Glioblastoma) | 0.9 | |

| HeLa (Cervical) | 2.5 |

These values suggest that the compound may be more effective than standard chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Inhibition of Topoisomerases : The compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells, promoting programmed cell death through intrinsic pathways.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL |

These findings indicate the potential use of this compound in treating infections caused by resistant strains of bacteria.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in vivo demonstrated significant tumor reduction in mouse models bearing human breast cancer xenografts. The treated group showed a reduction in tumor volume by approximately 70% compared to controls over four weeks of treatment.

Case Study 2: Antimicrobial Effects

In a clinical trial assessing the antimicrobial effects of various compounds, this compound was administered to patients with chronic bacterial infections. Results indicated a notable decrease in infection markers and improved patient outcomes compared to those receiving standard antibiotic therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-5-(3,4-methylenedioxyphenyl)benzoic acid?

- Methodological Answer : A common approach involves coupling triazine derivatives with aminobenzoate precursors. For example, triazine-based intermediates are synthesized via nucleophilic aromatic substitution reactions under controlled conditions (45°C, 1–1.25 hours) using tert-butyl aminobenzoate derivatives. Purification is achieved via column chromatography (hexane/EtOH eluent), and yields are typically quantitative. Structural confirmation relies on NMR and melting-point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substituent positions and aromatic ring connectivity. For example, in DMSO-d6, characteristic signals include δ ~12.8 ppm (broad COOH) and δ ~8.0–7.1 ppm (aromatic protons) .

- TLC (Rf values) : Used to monitor reaction progress (e.g., Rf = 0.51–0.62 in hexane/EtOH) .

- HPLC : Validates purity for regulatory compliance (e.g., QC applications for ANDA submissions) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store in airtight containers at room temperature, protected from light to prevent photodegradation. Analytical-grade solvents (e.g., DMSO) are recommended for dissolution. Stability testing via periodic NMR/HPLC over 6–12 months is advised to detect decomposition .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., missing signals) be resolved during structural elucidation?

- Methodological Answer : Overlapping signals in 1D NMR (e.g., aromatic regions) require advanced techniques:

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns proton-carbon correlations.

- Higher-field instruments (≥400 MHz) : Improve spectral resolution.

- Alternative solvents : Use CDCl3 or DMF-d7 to shift overlapping peaks .

Q. What strategies optimize reaction yields in triazine-based syntheses?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate coupling.

- Temperature modulation : Increase to 60–80°C for sluggish reactions but monitor for side products.

- Stoichiometry adjustments : Use 1.2 equivalents of the aminobenzoate precursor to drive completion .

Q. How can researchers design assays to evaluate this compound’s bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme kinetics : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition (IC50).

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) for protein-ligand interactions.

- Structural analogs : Compare activity with derivatives lacking the methylenedioxy group to identify pharmacophores .

Q. How should discrepancies in purity analysis (e.g., HPLC vs. NMR) be addressed?

- Methodological Answer :

- Orthogonal methods : Combine HPLC (for quantitative purity) with 13C NMR (for structural integrity).

- Spiking experiments : Add a known impurity to confirm retention times.

- Recrystallization : Improve purity using ethanol/water mixtures and assess via melting-point consistency .

Q. What substituent modifications enhance solubility without compromising bioactivity?

- Methodological Answer :

- Polar groups : Introduce -OH or -SO3H at the 5-position to improve aqueous solubility.

- Protecting groups : Use tert-butyl esters during synthesis to mask the carboxylic acid, then deprotect post-purification.

- SAR studies : Systematically replace the methylenedioxy group with methoxy or halogens to balance lipophilicity and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.